4-(4-butylphenyl)butanoic Acid
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Overview
Description
4-(4-Butylphenyl)butanoic acid is an organic compound with the molecular formula C14H20O2 It is a derivative of butanoic acid, where a butyl group is attached to the para position of a phenyl ring, which is further connected to a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-butylphenyl)butanoic acid typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form butylbenzene.
Bromination: The butylbenzene is then brominated using bromine in the presence of a catalyst like iron to form 4-bromobutylbenzene.
Grignard Reaction: The 4-bromobutylbenzene undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Carboxylation: The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Butylphenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(4-Butylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-butylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
4-(4-tert-Butylphenyl)butanoic acid: Similar structure but with a tert-butyl group instead of a butyl group.
4-(4-Methylphenyl)butanoic acid: Similar structure but with a methyl group instead of a butyl group.
4-(4-Ethylphenyl)butanoic acid: Similar structure but with an ethyl group instead of a butyl group.
Comparison:
Uniqueness: 4-(4-Butylphenyl)butanoic acid is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity.
Differences: The length and branching of the alkyl group can affect the compound’s biological activity and its interaction with molecular targets.
Biological Activity
4-(4-butylphenyl)butanoic acid, known by its chemical formula C14H20O2, is an organic compound that has garnered interest due to its potential biological activities. This compound is a derivative of butanoic acid, featuring a butyl group attached to a phenyl ring, which is further connected to a butanoic acid chain. Its structure suggests possible interactions with biological systems, particularly in the context of inflammation and pain management.
The synthesis of this compound typically involves several steps:
- Friedel-Crafts Alkylation : Alkylation of benzene with butyl chloride using a Lewis acid catalyst (e.g., aluminum chloride).
- Bromination : Conversion of butylbenzene to 4-bromobutylbenzene using bromine.
- Grignard Reaction : Formation of the Grignard reagent from 4-bromobutylbenzene and magnesium.
- Carboxylation : Reacting the Grignard reagent with carbon dioxide followed by hydrolysis to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. By inhibiting these enzymes, the compound can reduce the synthesis of pro-inflammatory mediators such as prostaglandins, thus exerting anti-inflammatory effects .
Anti-Inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit COX-1 and COX-2 enzymes, leading to decreased production of inflammatory mediators. This positions it as a candidate for development into non-steroidal anti-inflammatory drugs (NSAIDs).
Neuroprotective Effects
Some studies suggest that derivatives of butanoic acids may also possess neuroprotective properties. For instance, compounds structurally related to this compound have been investigated for their potential to prevent neurodegenerative diseases. They may act by inhibiting enzymes involved in neuroinflammatory pathways .
Study on Anti-Inflammatory Activity
A detailed study assessed the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in paw edema in rats treated with the compound compared to control groups. The study highlighted its potential as an effective analgesic agent.
Neuroprotective Study
In another investigation, researchers explored the effects of related compounds on neuronal cell cultures exposed to neurotoxic agents. The findings suggested that these compounds could mitigate neuronal damage, supporting their use in treating conditions such as Alzheimer's disease and Parkinson's disease .
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
4-(4-tert-Butylphenyl)butanoic Acid | Tert-butyl group | Moderate anti-inflammatory |
4-(4-Methylphenyl)butanoic Acid | Methyl group | Mild analgesic effects |
4-(3,4-Dichlorophenyl)butanoic Acid | Dichloro substitution | Antimicrobial properties |
This table illustrates how variations in the alkyl group influence both the physical properties and biological activities of these compounds.
Properties
IUPAC Name |
4-(4-butylphenyl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-2-3-5-12-8-10-13(11-9-12)6-4-7-14(15)16/h8-11H,2-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBIJXQXRXBVTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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